9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is a complex organic compound known for its unique structural properties It features a bromophenyl group attached to a dihydroanthracene core, which is further substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves multi-step organic reactions. One common method includes the bromination of phenyl-substituted anthracene derivatives, followed by further functionalization to introduce the dimethyl groups. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones.
Scientific Research Applications
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene involves its interaction with various molecular targets. The bromophenyl group can participate in halogen bonding, while the anthracene core can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but with a carbazole core instead of anthracene.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs significantly in its overall structure and applications.
Uniqueness
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is unique due to its combination of bromophenyl, phenyl, and dimethyl groups attached to an anthracene core. This unique structure imparts specific electronic and steric properties, making it valuable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C28H23Br |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
9-(4-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-12-6-8-14-25(23)28(20-10-4-3-5-11-20,21-16-18-22(29)19-17-21)26-15-9-7-13-24(26)27/h3-19H,1-2H3 |
InChI Key |
CGNFVDJYJWETIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.